Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)- is a complex organic compound that falls under the category of substituted tetramic acid derivatives. [ [] ] This class of compounds is known for its potential herbicidal, pesticidal, antiparasitic, and insecticide properties. [ [] ] The specific compound has been identified as a potential active ingredient in agricultural chemicals for crop protection. [ [] ]
GNF-7 was initially developed as a BCR-ABL inhibitor but has since been classified as a multi-targeted kinase inhibitor due to its efficacy against FLT3 and other kinases involved in necroptosis, such as receptor-interacting protein kinase 1 and receptor-interacting protein kinase 3 . Its chemical structure is characterized by the molecular formula and a molecular weight of 547.5 g/mol .
The synthesis of GNF-7 involves several steps that include the construction of its complex molecular framework. The process typically employs techniques such as:
Specific synthetic routes may vary, but they generally focus on optimizing yield and purity while ensuring that the final product retains its desired biological activity .
GNF-7 features a complex structure that allows it to interact selectively with target kinases. The key structural elements include:
The binding model indicates that GNF-7 forms hydrogen bonds with SER705 and engages in hydrophobic interactions with residues like LYS706, TYR696, and others . The compound's three-dimensional conformation is crucial for its inhibitory activity.
GNF-7 participates in various biochemical reactions primarily through its interaction with kinases:
These reactions highlight GNF-7's multifaceted role in cancer therapy.
The mechanism by which GNF-7 exerts its effects involves:
This comprehensive understanding of its mechanism underscores the potential for GNF-7 in targeted cancer therapies.
GNF-7 is characterized by:
Key chemical properties include:
These properties are essential for its application in laboratory settings and clinical studies.
GNF-7 has several notable applications in scientific research:
GNF-7 was first identified through chemical optimization of a kinase inhibitor scaffold during efforts to develop next-generation BCR-ABL inhibitors effective against the T315I gatekeeper mutation [1] [9]. Initial biochemical characterization demonstrated potent inhibition of both wild-type BCR-ABL (IC₅₀ = 133 nM) and the notoriously resistant T315I mutant (IC₅₀ = 61 nM) [1]. Subsequent broad kinase profiling revealed additional targets, with particularly strong activity against ACK1 (IC₅₀ = 25 nM) and GCK (IC₅₀ = 8 nM) [1] [4]. This polypharmacology profile proved unexpectedly advantageous when cellular screening demonstrated selective cytotoxicity toward NRAS-mutant leukemias and FLT3-ITD-driven acute myeloid leukemia (AML) models [3] [4]. In Ba/F3 cells transformed by NRAS-G12D, GNF-7 exhibited an IC₅₀ of 0.029 μM without IL-3, demonstrating >65-fold selectivity over cells cultured with IL-3 (IC₅₀ = 1.98 μM) [4]. This differential cytotoxicity highlighted its potential therapeutic window against oncogene-addicted cells.
Table 1: Biochemical Kinase Inhibition Profile of GNF-7
Kinase Target | IC₅₀ (nM) | Significance |
---|---|---|
BCR-ABL (WT) | 133 | Primary target in CML |
BCR-ABL (T315I) | 61 | Overcomes gatekeeper mutation |
ACK1 (TNK2) | 25 | Regulates AKT/mTOR signaling |
GCK (MAP4K2) | 8 | Modulator of stress response pathways |
FLT3-ITD | 3.15* | Driver mutation in AML |
*Cellular IC₅₀ in Ba/F3 FLT3-ITD cells [3] |
GNF-7 belongs to the type-II kinase inhibitor class, distinguished by its binding to the inactive DFG-out kinase conformation [2] [9]. This mechanism contrasts with type-I inhibitors that target the active DFG-in conformation. Structurally, GNF-7 contains three critical domains: 1) A hinge-binding pyrimidopyrimidinone core that occupies the ATP-binding pocket; 2) A central linker (benzamide) forming hydrogen bonds with the kinase hinge region; and 3) A hydrophobic trifluoromethylphenyl tail that extends into the allosteric pocket vacated by the DFG motif flip [2] [9]. This structural arrangement enables GNF-7 to stabilize the inactive kinase conformation, preventing activation loop phosphorylation and catalytic activity. The binding involves conserved hydrogen bonds with the backbone NH of Glu286 in the C-helix and the carboxylate of Asp381 in the DFG motif, characteristic of type-II inhibitors [9]. Molecular dynamics simulations confirm that the hydrophobic tail occupies the allosteric pocket created by Phe382 displacement (DFG-out), contributing significantly to binding affinity and selectivity [2].
The therapeutic significance of GNF-7 lies predominantly in its activity against resistant mutations that evade conventional therapies. In BCR-ABL-driven malignancies, it effectively inhibits not only T315I but also other clinically problematic mutations including G250E, E255V, F317L, and M351T at nanomolar concentrations [1] [6]. Similarly, in FLT3-ITD-driven AML, GNF-7 overcomes the treatment-resistant F691L gatekeeper mutation (IC₅₀ = 6.18 nM in Ba/F3 cells) that confers resistance to gilteritinib and quizartinib [3] [5]. Cellular thermal shift assays confirm direct binding to FLT3-ITD protein, stabilizing it against thermal denaturation [5]. This mutation-overcoming capability extends beyond kinase gatekeeper mutations to include downstream pathway plasticity. By simultaneously inhibiting ACK1-mediated AKT phosphorylation and GCK-dependent stress signaling, GNF-7 disrupts compensatory survival pathways frequently activated under selective kinase inhibition [4]. In NRAS-mutant AML models, this multitargeted approach effectively suppressed proliferation by downregulating a RAS-regulated gene expression signature enriched in "NRAS extinction down" genes [4].
Table 2: Cellular Activity of GNF-7 Against Resistant Kinase Mutations
Mutation | Cell Model | Cellular IC₅₀ | Resistance Overcome |
---|---|---|---|
BCR-ABL T315I | Ba/F3 | 0.005-0.014 μM | Imatinib, dasatinib |
FLT3-ITD/F691L | Ba/F3 | 0.00618 μM | Gilteritinib, quizartinib |
FLT3-ITD/D835Y | Ba/F3 | 0.007 μM | Sorafenib |
NRAS Q61L | OCI-AML3 | 0.219 μM | MEK/PI3K inhibitors |
BCR-ABL Q252H | K562 | 0.0026 μM | Imatinib |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9